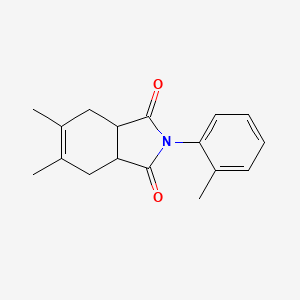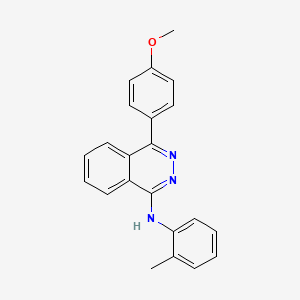
5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase activity, which makes it an important tool for investigating the role of FGFR signaling in various biological processes.
Wirkmechanismus
5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione inhibits FGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells by blocking FGFR signaling. It has also been shown to inhibit angiogenesis and to promote wound healing by blocking FGFR signaling. In addition, this compound has been shown to affect the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its potent inhibition of FGFR tyrosine kinase activity, its ability to induce apoptosis in cancer cells, and its ability to affect the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. The limitations of using this compound in lab experiments include its potential toxicity and the need to use high concentrations of the compound to achieve inhibition of FGFR signaling.
Zukünftige Richtungen
There are several future directions for research involving 5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer. Another direction is to investigate the potential use of this compound in the treatment of other diseases that involve abnormal FGFR signaling, such as bone disorders and cardiovascular diseases. Finally, there is a need to develop more potent and specific FGFR inhibitors that can be used in clinical settings.
Synthesemethoden
The synthesis of 5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 2-nitrobenzaldehyde with methylamine, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 2-methyl-2-nitropropane to form the tetrahydroisoindole ring system. Finally, the nitro groups are reduced to amines using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to investigate the role of FGFR signaling in various biological processes. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells by blocking FGFR signaling. It has also been used to study the role of FGFR signaling in embryonic development, angiogenesis, and wound healing.
Eigenschaften
IUPAC Name |
5,6-dimethyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-10-6-4-5-7-15(10)18-16(19)13-8-11(2)12(3)9-14(13)17(18)20/h4-7,13-14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBPBMBYSFXILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)
![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5226417.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)
